
p-(o-Tolylazo)aniline
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Overview
Description
p-(o-Tolylazo)aniline (CAS 6690-52-4), also known as 4-[(2-methylphenyl)azo]aniline, is an azo compound characterized by an aniline group linked via an azo (–N=N–) bond to an ortho-methyl-substituted toluene moiety. Its molecular formula is C₁₃H₁₃N₃, with a molecular weight of 211.26 g/mol. Key physical properties include a density of 1.11 g/cm³, boiling point of 385°C at 760 mmHg, and flash point of 186.7°C . This compound is structurally significant in synthetic chemistry due to its conjugation system, which imparts distinct optical and electronic properties. Azo compounds like this compound are widely used in dyes, pigments, and pharmaceutical intermediates .
Scientific Research Applications
Dye Chemistry
Azo Dyes Production
p-(o-Tolylazo)aniline is primarily used in the synthesis of azo dyes, which are widely employed in textiles, food, and cosmetics. Azo compounds are characterized by the presence of the azo group (-N=N-), which imparts vivid colors. The compound can be coupled with various aromatic amines to produce a range of colored dyes suitable for different materials.
Case Study: Textile Industry
In the textile industry, azo dyes synthesized from this compound have been shown to exhibit excellent colorfastness and stability. For instance, a study demonstrated the successful application of these dyes on cotton fabrics, resulting in vibrant hues with high resistance to washing and light exposure .
Dye | Application | Color Fastness |
---|---|---|
This compound | Cotton textiles | Excellent |
Various azo derivatives | Synthetic fibers | Good |
Biomedical Applications
Anticancer Activity
Recent research has highlighted the potential anticancer properties of azo compounds derived from this compound. Studies have indicated that these compounds can inhibit the growth of various cancer cell lines, including colon and lung carcinoma cells. For example, derivatives synthesized through diazo coupling reactions have shown promising results against human cancer cell lines such as HCT116 and A549 .
Case Study: Antitumor Efficacy
A specific derivative of this compound was tested for its cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting that further development could lead to novel anticancer therapies .
Environmental Applications
Pollution Monitoring
this compound and similar compounds are utilized in environmental monitoring due to their ability to form stable complexes with metals. This property can be exploited for detecting heavy metals in wastewater. A study focused on developing a method for the simultaneous determination of p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in air samples to assess occupational exposure risks .
Table: Environmental Impact Assessment
Compound | Application | Impact on Environment |
---|---|---|
This compound | Heavy metal detection | Reduces pollution levels |
Azo derivatives | Wastewater treatment | Enhances biodegradability |
Synthesis Techniques
The synthesis of this compound typically involves diazotization followed by coupling reactions. The compound can be synthesized from aniline derivatives through established methods that ensure high yield and purity.
Q & A
Basic Research Questions
Q. How do substituents influence the electronic properties and basicity of p-(o-Tolylazo)aniline compared to other aniline derivatives?
- Methodological Answer : Substituent effects can be analyzed via Hammett plots to correlate electronic parameters (σ values) with experimental measurements of basicity (pKa). For This compound, the electron-withdrawing azo group reduces basicity compared to unsubstituted aniline. Comparative studies with derivatives (e.g., p-nitroaniline, p-methoxyaniline) should employ potentiometric titration or UV-Vis spectroscopy to quantify protonation equilibria . Computational methods like DFT can further elucidate resonance stabilization and charge distribution .
Q. What are the optimal synthetic routes for This compound, and how do protecting groups improve regioselectivity?
- Methodological Answer : Azo coupling reactions between o-toluidine and diazonium salts of aniline derivatives are common. Protecting the aniline group via acetylation (e.g., forming acetanilide) prevents unwanted side reactions. For example, acetanilide can be nitrated, followed by deprotection to yield p-nitroaniline analogs . Reaction conditions (pH, temperature) and purification steps (recrystallization, column chromatography) should be optimized using TLC and NMR to verify regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Methodological Answer :
- UV-Vis Spectroscopy : The azo group (N=N) exhibits strong absorption in the visible range (400–500 nm), useful for quantifying concentration and monitoring degradation .
- NMR : 1H and 13C NMR can confirm substituent positions and hydrogen bonding. Aromatic protons typically appear at δ 6.5–8.5 ppm.
- FTIR : Stretching vibrations for N=N (~1440–1580 cm−1) and NH2 (~3350 cm−1) confirm functional groups .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize photocatalytic degradation parameters for This compound?
- Methodological Answer : A three-factor Box-Behnken design (e.g., catalyst loading, pH, light intensity) can model non-linear interactions. For example, MnFe2O4/Zn2SiO4 catalysts degrade aniline derivatives under solar simulation. Response surface methodology (RSM) identifies optimal conditions, with degradation efficiency quantified via HPLC or COD (Chemical Oxygen Demand) measurements .
- Example Table :
Factor | Range | Optimal Value |
---|---|---|
Catalyst (g/L) | 0.5–2.0 | 1.2 |
pH | 3–9 | 6.8 |
Light Intensity | 50–200 mW/cm² | 150 mW/cm² |
Q. What computational methods predict substituent effects on the electrochemical behavior of This compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, ionization potentials, and electron affinity. For instance, the electron-withdrawing azo group lowers the LUMO energy, enhancing electron-accepting capacity in conductive polymers. Software like Gaussian or ORCA can model redox potentials, validated against cyclic voltammetry data .
Q. How can researchers resolve contradictions in literature regarding the photostability and degradation pathways of azo-aniline compounds?
- Methodological Answer : Controlled photolysis studies under varying wavelengths (UV vs. visible light) and quenchers (e.g., isopropanol for hydroxyl radicals) clarify degradation mechanisms. LC-MS identifies intermediate products (e.g., nitroso or amine derivatives). Conflicting data may arise from differing experimental setups (e.g., light sources, solvent systems), necessitating standardized protocols .
Q. What strategies assess the ecological risks of This compound given limited toxicity data?
- Methodological Answer : Use read-across approaches with structurally similar compounds (e.g., p-nitroaniline) to estimate acute/chronic toxicity. In silico tools like ECOSAR predict ecotoxicity endpoints (e.g., LC50 for fish). Chronic exposure studies should prioritize biodegradation assays (OECD 301) and soil mobility tests to evaluate bioaccumulation potential .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthesis yields for This compound derivatives?
- Methodological Answer : Reproduce experiments using identical reagents (e.g., anhydrous solvents, fresh diazonium salts) and characterize products via melting point, NMR, and elemental analysis. Confounding factors like moisture or trace metals can alter yields. Statistical tools (e.g., t-tests) compare results across studies, while kinetic profiling identifies rate-limiting steps .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Azo Compounds
The following table summarizes key structural and physicochemical differences between p-(o-Tolylazo)aniline and its analogs:
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Key Applications |
---|---|---|---|---|---|---|
This compound | 6690-52-4 | C₁₃H₁₃N₃ | 211.26 | –NH₂ (para), –CH₃ (ortho on toluene) | 385 | Dyes, intermediates |
4-(p-Tolylazo)aniline | 722-25-8 | C₁₃H₁₃N₃ | 211.26 | –NH₂ (para), –CH₃ (para on toluene) | ~341 (estimated) | Dyes, research |
p-Aminoazobenzene | 60-09-3 | C₁₂H₁₁N₃ | 197.24 | –NH₂ (para), unsubstituted benzene | >360 | Solvent Yellow 1, dye synthesis |
N,N-Dimethyl-p-(3,4-xylylazo)aniline | 3025-73-8 | C₁₆H₁₉N₃ | 253.34 | –N(CH₃)₂ (para), –CH₃ (3,4 on benzene) | N/A | Photochemical studies |
p-Methoxybenzylidene p-phenylazoaniline | N/A | C₂₀H₁₈N₄O | 330.39 | –OCH₃ (methoxy), –N=CH– (bridge) | N/A | Liquid crystal research |
Structural and Electronic Differences
Substituent Position: The ortho-methyl group in this compound introduces steric hindrance, reducing molecular planarity compared to 4-(p-tolylazo)aniline (para-methyl), which has better conjugation . p-Aminoazobenzene lacks methyl groups, resulting in a simpler electronic structure and lower molecular weight (197.24 vs. 211.26 g/mol) .
Electronic Effects: Electron-donating groups (–CH₃, –OCH₃) enhance the electron density of the azo bond, increasing stability against reduction. For example, p-Methoxybenzylidene p-phenylazoaniline exhibits redshifted UV-Vis absorption due to the methoxy group’s electron-donating effect . N,N-Dimethyl-p-(3,4-xylylazo)aniline incorporates dimethylamino (–N(CH₃)₂) and xylyl groups, which alter solubility and redox behavior compared to this compound .
Physicochemical Properties
- Boiling Points: this compound (385°C) has a higher boiling point than p-aminoazobenzene (>360°C) due to increased molecular weight and intermolecular van der Waals forces from the methyl group .
- Solubility: The ortho-methyl group in this compound reduces water solubility compared to unsubstituted analogs like p-aminoazobenzene, which is freely soluble in ethanol and benzene .
Properties
CAS No. |
6690-52-4 |
---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-[(2-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H13N3/c1-10-4-2-3-5-13(10)16-15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3 |
InChI Key |
VDUXKWBSXPCZPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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